
PatMaN for DNA Sequence Analysis: Application
Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Patman

Cat. No.: B1221989 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

PatMaN (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool

designed for rapid and exhaustive searches of short nucleotide sequences within large DNA

databases, such as genomes.[1][2][3] A key feature of PatMaN is its ability to allow for a

predefined number of mismatches and insertions/deletions (indels), making it a versatile tool for

various molecular biology applications.[1][4] These include identifying transcription factor

binding motifs, microarray probe mapping, and miRNA sequence analysis. The software is

available under the GNU General Public License and has been tested on GNU/Linux operating

systems.

At its core, PatMaN employs a non-deterministic automata matching algorithm built upon a

keyword tree of the query sequences. This approach allows for efficient searching of perfect

matches, with search times increasing with the number of permitted edits (mismatches and

gaps).

Data Presentation: PatMaN Command-Line
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For effective use of PatMaN, a clear understanding of its command-line parameters is

essential. The table below provides a structured summary of the available options.
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Parameter Alias Description Default

--version -V
Prints the version

number and exits.
N/A

--edits -e

Specifies the

maximum total

number of

mismatches and gaps

(edit distance) allowed

per match.

0

--gaps -g

Sets the maximum

number of gaps

(insertions/deletions)

allowed per match.

Note that gaps also

count towards the

total edits specified

with -e.

0

--databases -D

Specifies one or more

FASTA formatted files

to be used as the

database/target

sequences. Use "-" for

standard input.

N/A

--patterns -P

Specifies one or more

FASTA formatted files

containing the

query/pattern

sequences. Use "-" for

standard input.

N/A

--output -o
Redirects the output

to the specified file.
stdout

--ambicodes -a Activates the

interpretation of

ambiguity codes (e.g.,

Disabled
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N, R, Y) in the pattern

sequences. When

enabled, patterns with

ambiguity codes are

expanded into all

possible matching

patterns.

--singlestrand -s

Deactivates the

search for reverse-

complement matches.

By default, PatMaN

searches for both the

provided pattern and

its reverse

complement.

Disabled

--prefetch -p

Sets the number of

pointers to be

prefetched in advance

to potentially improve

performance on

supportive processor

architectures.

0

--chop3 -x

Removes the

specified number of

bases from the 3' end

of each pattern

sequence before

searching.

0

--chop5 -X

Removes the

specified number of

bases from the 5' end

of each pattern

sequence before

searching.

0
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Experimental Protocols
Protocol 1: Basic Search for Short DNA Motifs with
Mismatches
This protocol outlines the steps to find all occurrences of a set of short DNA motifs in a

genome, allowing for a specified number of mismatches.

1. Data Preparation:

Pattern File: Create a multi-FASTA file (e.g., motifs.fa) containing the short DNA sequences

(patterns) to be searched. Each sequence should have a unique identifier.

Database File: Ensure your target genome or large DNA sequence is in FASTA format (e.g.,

genome.fa).

2. Execution of PatMaN:

Open a command-line terminal.

Execute the following command to search for the motifs in the genome, allowing for up to 1

mismatch and no gaps:

3. Output Interpretation:

The output will be a tab-separated file (results.txt). Each line represents a match and

contains the following fields in order:

Name of the database sequence.

Name of the pattern sequence.

Start position of the match in the database sequence (1-based).

End position of the match in the database sequence.

Strand of the match (+ for forward, - for reverse complement).
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Edit distance (total number of mismatches and gaps).

Protocol 2: Identifying Potential miRNA Binding Sites
with Mismatches and Gaps
This protocol demonstrates how to search for potential microRNA (miRNA) binding sites, which

may involve both mismatches and small insertions/deletions.

1. Data Preparation:

Pattern File: Create a FASTA file (mirnas.fa) containing the mature miRNA sequences.

Database File: Prepare a FASTA file of the 3' UTRs of target genes (3utrs.fa).

2. Execution of PatMaN:

Execute the following command, allowing for a total of 2 edits, with a maximum of 1 gap:

Note: The -s flag is used here to only search on the provided strand, as miRNA binding is

strand-specific.

3. Output Analysis:

The output file (mirna_targets.txt) will list all potential miRNA binding sites within the 3' UTR

sequences that meet the specified edit distance criteria. Further biological validation would

be required to confirm these interactions.

Visualizations
PatMaN Experimental Workflow
The following diagram illustrates a typical workflow for using PatMaN in DNA sequence

analysis.
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Caption: A diagram of the PatMaN experimental workflow.

Conceptual Model of PatMaN's Search Algorithm
This diagram provides a simplified conceptual overview of how the PatMaN algorithm

processes a database sequence to find matches with predefined edits.
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Caption: Conceptual model of the PatMaN search algorithm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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